molecular formula C12H10N2O4 B1305512 2-(4-Methoxyphenoxy)-3-nitropyridine CAS No. 76893-48-6

2-(4-Methoxyphenoxy)-3-nitropyridine

Cat. No.: B1305512
CAS No.: 76893-48-6
M. Wt: 246.22 g/mol
InChI Key: RRWDAVSBLSUVEI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-3-nitropyridine (C₁₂H₁₀N₂O₄) is a nitro-substituted pyridine derivative with a methoxyphenoxy group at the 2-position. Its synthesis involves nucleophilic aromatic substitution between 4-methoxyphenol and 2-chloro-3-nitropyridine under heated conditions (423–433 K for 5 hours) . The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 7.4737 Å, b = 12.8128 Å, and c = 24.529 Å. The pyridine and benzene rings are nearly orthogonal (dihedral angle = 86.69°), with the nitro group twisted out of the pyridine plane (O1–N2–C2–C1 torsion angle = -26.1°) .

Crystal packing is stabilized by C–H···π and N–O···π interactions, forming supramolecular layers along the ab plane . The compound serves as a precursor to pharmaceutically active derivatives, such as 3-amino-2-(4-methoxyphenoxy)pyridine, a potent anti-inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-nitropyridine typically involves the nitration of 2-(4-Methoxyphenoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Methoxyphenoxy)-3-aminopyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 2-(4-methoxyphenoxy)-3-nitropyridine is its role as a precursor for anti-inflammatory agents. Research indicates that derivatives of this compound, particularly 3-amino-2-(4-methoxyphenoxy)pyridine, exhibit significant anti-inflammatory effects. In animal studies, topical formulations containing this derivative demonstrated efficacy in reducing edema induced by carrageenan and other inflammatory agents .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedMethodologyKey Findings
3-amino-2-(4-methoxyphenoxy)pyridineTopical application on Wistar ratsSignificant reduction in paw edema
3-amino-2-(4-methoxyphenoxy)pyridineTPA-induced ear edema testEffective anti-inflammatory action

Urease Inhibition

Another application involves the inhibition of urease, an enzyme linked to various pathological conditions. Compounds derived from this compound have shown promising urease inhibition activity, making them candidates for treating conditions such as kidney stones and urinary tract infections. Studies revealed that certain derivatives exhibited IC50 values comparable to established urease inhibitors .

Pharmaceutical Formulations

The versatility of this compound extends to its use in pharmaceutical compositions. The compound can be formulated into creams, gels, or ointments for topical administration. Its favorable biocompatibility profile enhances its potential for clinical applications .

Table 2: Pharmaceutical Applications

Formulation TypeActive CompoundApplication Area
Creams3-amino-2-(4-methoxyphenoxy)pyridineTopical anti-inflammatory
GelsUrease inhibitors (derived)Treatment of urinary conditions

Case Studies

  • Topical Anti-inflammatory Efficacy : A study involving Wistar rats demonstrated that a gel formulation containing 30 g of 3-amino-2-(4-methoxyphenoxy)pyridine significantly reduced inflammation compared to control groups treated with placebo .
  • Urease Inhibition Assessment : In vitro assays showed that derivatives of this compound effectively inhibited urease activity, with some compounds achieving IC50 values below 10 µM, indicating strong potential for therapeutic use in urease-related disorders .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects: The methoxyphenoxy group in the title compound introduces steric bulk and electron-donating effects, influencing reactivity and crystal packing. In contrast, chloro substituents (e.g., 2-Chloro-4-methoxy-3-nitropyridine) enhance electrophilicity, facilitating nucleophilic displacement .
  • Crystallographic Differences: The near-orthogonal orientation of aromatic rings in 2-(4-Methoxyphenoxy)-3-nitropyridine contrasts with planar configurations in analogs lacking bulky substituents. For example, methyl or chloro groups may allow closer π-stacking .

Pharmacological and Reactivity Comparisons

  • Anti-inflammatory Activity: Reduction of the nitro group in this compound yields 3-amino-2-(4-MeO-phenoxy)pyridine, which shows 10-fold higher topical anti-inflammatory activity than ibuprofen in mouse and rat models . This highlights the critical role of the amino group in bioactivity. In contrast, 4-Amino-2-methoxy-3-nitropyridine lacks the phenoxy moiety, likely reducing its membrane permeability and pharmacological potency .
  • Reactivity :

    • Nitro groups in the title compound are readily reduced to amines, while chloro substituents in analogs (e.g., 2-Chloro-4-methoxy-3-nitropyridine) undergo nucleophilic substitution with amines or thiols .

Crystallographic and Physicochemical Properties

Property 2-(4-MeO-phenoxy)-3-nitropyridine 4-Amino-2-MeO-3-nitropyridine 2-Chloro-4-MeO-3-nitropyridine
Crystal System Orthorhombic (Pbca) Not reported Not reported
Key Interactions C–H···π, N–O···π Likely H-bonding Halogen bonding (potential)
Electron Effects Electron-withdrawing (NO₂) Electron-donating (NH₂) Electron-withdrawing (Cl)
Thermal Stability Stable up to 433 K Not reported Not reported

Biological Activity

2-(4-Methoxyphenoxy)-3-nitropyridine is an organic compound characterized by a pyridine ring with a methoxyphenoxy group and a nitro group. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of tubulin polymerization, which is crucial for cancer therapeutics. The molecular formula is C₁₂H₁₀N₂O₄, with a molecular weight of approximately 230.22 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The primary mechanism through which this compound exerts its biological effects is its ability to bind to tubulin, disrupting microtubule dynamics essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The presence of the methoxy group enhances solubility and may influence the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound effectively inhibits cancer cell proliferation. It has shown promising results against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others. For instance, in studies where the compound was tested on MDA-MB-468 cells, it demonstrated significant cytotoxicity with an IC50 value of approximately 10.25 µM .

2. Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities. Nitro-containing compounds are known to modulate inflammatory responses by inhibiting enzymes such as iNOS and COX-2. Preliminary studies suggest that derivatives of this compound may enhance anti-inflammatory effects through their nitro groups, which can interact with specific proteins involved in inflammation signaling pathways .

Comparative Analysis with Related Compounds

The structural similarity of this compound to other nitro-containing compounds suggests potential for diverse biological activities. Below is a comparison table highlighting similar compounds and their characteristics:

Compound NameStructural FeaturesSimilarity Index
2-Methoxy-3-nitropyridineMethoxy and nitro groups on pyridine0.91
6-Chloro-2-methoxy-3-nitropyridineChlorine substituent on pyridine0.84
5-Bromo-2-methoxy-3-nitropyridineBromine substituent on pyridine0.86
5-Fluoro-2-methoxy-3-nitropyridineFluorine substituent on pyridine0.84

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, supporting its role as a potential chemotherapeutic agent .
  • Anti-inflammatory Mechanisms : Research indicated that nitro derivatives exhibit enhanced anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
  • Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship suggest that modifications in the nitro or methoxy groups can significantly alter the biological activity of related compounds, providing insights for further drug development .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-(4-Methoxyphenoxy)-3-nitropyridine in academic research?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between 4-methoxyphenol and 2-chloro-3-nitropyridine. Sodium hydroxide is used as a base to deprotonate the phenol, forming a phenoxide ion that displaces the chlorine atom. The reaction is conducted at 423–433 K for 5 hours, followed by extraction with chloroform and crystallization. This method yields well-shaped colorless blocks suitable for X-ray diffraction studies .

Q. What are the key structural features of this compound determined by X-ray crystallography?

  • Methodological Answer : The pyridine and benzene rings are nearly orthogonal, with a dihedral angle of 86.69° . The nitro group is twisted out of the pyridine plane (O1–N2–C2–C1 torsion angle = -26.1°), while the methoxy group deviates slightly from coplanarity with the benzene ring (C12–O4–C9–C8 = 166.5°). These distortions influence electronic properties and intermolecular interactions .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : The crystal structure is stabilized by C–H···π and N–O···π interactions. Methyl-H atoms form C–H···π contacts with pyridine and benzene rings, creating layers in the ab plane. These layers stack along the c-axis and are connected by N–O···π interactions involving the nitro group and pyridine π-system. Such interactions are critical for predicting solubility, stability, and solid-state reactivity .

Q. What methodological considerations are critical when refining crystallographic data for nitro-substituted pyridine derivatives?

  • Methodological Answer : Refinement using SHELXL requires careful handling of displacement parameters and hydrogen atom placement. For this compound, carbon-bound H-atoms were placed in calculated positions with riding models (C–H = 0.93–0.96 Å), and isotropic displacement parameters (Uiso) were set to 1.2–1.5×Uequiv of the parent atom. High-resolution data (Rint = 0.060, R1 = 0.040) ensure reliability, but twinning or low-resolution data may necessitate alternative refinement strategies .

Q. How can researchers resolve discrepancies in crystallographic parameters when analyzing similar compounds?

  • Methodological Answer : Cross-validation with spectroscopic data (e.g., NMR, IR) and computational modeling (DFT) can address inconsistencies. For example, deviations in dihedral angles between experimental and computed structures may arise from crystal packing effects. Additionally, using multiple refinement software (e.g., SHELXL vs. OLEX2) and validating against high-quality datasets (e.g., I > 2σ(I)) improve accuracy .

Q. What experimental strategies optimize the synthesis of derivatives with enhanced fluorescence properties?

  • Methodological Answer : Substituent effects on fluorescence can be probed by introducing electron-donating groups (e.g., –NH2) or modifying the nitro group. For example, reducing the nitro group to an amine (using Pd/C or LiAlH4) alters conjugation and emission profiles. Reaction conditions (solvent polarity, temperature) must be optimized to balance yield and electronic effects .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-17-9-4-6-10(7-5-9)18-12-11(14(15)16)3-2-8-13-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWDAVSBLSUVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379348
Record name 2-(4-methoxyphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76893-48-6
Record name 2-(4-methoxyphenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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